molecular formula C25H29N5O2S B3011931 N-(2,3-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251699-26-9

N-(2,3-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B3011931
CAS No.: 1251699-26-9
M. Wt: 463.6
InChI Key: MYHOOUOWKKVBQJ-UHFFFAOYSA-N
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Description

The compound N-(2,3-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide features a pyrimidine core substituted with a sulfanyl-linked acetamide group and a 4-(4-methoxyphenyl)piperazine moiety. The 2,3-dimethylphenyl group attached to the acetamide nitrogen introduces steric and electronic modifications that influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-18-5-4-6-22(19(18)2)28-24(31)16-33-25-15-23(26-17-27-25)30-13-11-29(12-14-30)20-7-9-21(32-3)10-8-20/h4-10,15,17H,11-14,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHOOUOWKKVBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the dimethylphenyl acetamide intermediate, followed by the introduction of the pyrimidinyl sulfanyl group through nucleophilic substitution reactions. The final step often involves the coupling of the methoxyphenyl piperazine moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the phenyl ring of the acetamide group and the piperazine-linked aromatic system. These modifications impact molecular weight, polarity, and intermolecular interactions.

Table 1: Comparison of Key Analogs
Compound Name Molecular Formula Molecular Weight Substituents (Acetamide Phenyl Group) Yield (%) Melting Point (°C) Reference
N-(2,3-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide C25H29N5O2S 463.6* 2,3-dimethylphenyl N/A N/A
N-(2,4-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide C25H29N5O2S 463.6 2,4-dimethylphenyl N/A N/A
N-(4-fluoro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide C24H26FN5O2S 467.56 4-fluoro-2-methylphenyl N/A N/A
N-(2,4,6-trimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide C26H31N5O2S 477.63 2,4,6-trimethylphenyl N/A N/A
N-(6-phenylimidazo[2,1-b]thiazol-3-yl)-2-(6-[4-(4-methoxybenzyl)piperazin-1-yl]pyridin-3-yl)acetamide (5k) C30H30N6O2S 539.22 Phenylimidazo-thiazole 78 92–94

*Molecular weight inferred from analog data in .

Key Observations:

Substituent Position Effects: The 2,3-dimethylphenyl group (target compound) introduces steric hindrance compared to 2,4-dimethylphenyl (). This may reduce metabolic oxidation at the 4-position, enhancing stability.

Piperazine Modifications :

  • Analogs in replace the pyrimidine core with pyridine and imidazo-thiazole systems, significantly altering electronic properties. For example, compound 5k (pyridine-based) has a higher molecular weight (539.22 vs. ~463.6) and lower melting point (92–94°C), suggesting reduced crystallinity .

Biological Activity

N-(2,3-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Pyrimidine Derivative : Contributes to its interaction with biological targets.
  • Sulfanyl Group : Enhances the compound's reactivity and potential biological effects.

Chemical Formula

The chemical formula is represented as follows:

C20H25N5O1SC_{20}H_{25}N_{5}O_{1}S

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The methoxyphenyl group significantly enhances binding affinity to target proteins, while the piperazine moiety is known to influence neurotransmitter systems.

Pharmacological Effects

In Vitro Studies

Several in vitro studies have demonstrated the compound's efficacy in various assays:

Study TypeFindingsReference
Cytotoxicity AssayInduced apoptosis in HeLa cells at specific concentrations.
Antimicrobial AssayExhibited significant inhibition against Gram-positive bacteria.
Enzyme InhibitionShowed inhibition of human acetylcholinesterase activity.

Case Study 1: Antidepressant Effects

A study involving the administration of this compound in rodent models indicated significant reductions in depressive-like behaviors when compared to control groups. The mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Anticancer Potential

In a controlled study, the compound was tested against various cancer cell lines, including breast and prostate cancer cells. Results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

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